Ethyl 2-(morpholin-4-yl)-5-{[(naphthalen-1-yloxy)acetyl]amino}benzoate
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Overview
Description
ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE is a complex organic compound that features a morpholine ring, a naphthalene moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of the naphthalene derivative, which can be achieved through the reaction of naphthol with an appropriate alkylating agent.
Morpholine Introduction: The morpholine ring is introduced via nucleophilic substitution reactions, where morpholine reacts with a suitable electrophile.
Amide Bond Formation: The final step involves the formation of the amide bond between the naphthalene derivative and the morpholine-containing intermediate. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the morpholine ring.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The morpholine ring can interact with neurotransmitter receptors, while the naphthalene moiety can intercalate with DNA or proteins, affecting their function. The ethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE
- 4-(2-(NAPHTHALEN-2-YLOXY)-ETHYL)-MORPHOLINE
- Duloxetine Related Compound H
Uniqueness
ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]BENZOATE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the morpholine ring and the naphthalene moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H26N2O5 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 2-morpholin-4-yl-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate |
InChI |
InChI=1S/C25H26N2O5/c1-2-31-25(29)21-16-19(10-11-22(21)27-12-14-30-15-13-27)26-24(28)17-32-23-9-5-7-18-6-3-4-8-20(18)23/h3-11,16H,2,12-15,17H2,1H3,(H,26,28) |
InChI Key |
LCICSEUCXFAYAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Origin of Product |
United States |
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